1-(4-Aminophenyl)-1-propanol

説明

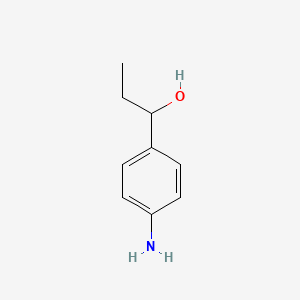

1-(4-Aminophenyl)-1-propanol is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a propanol chain. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)-1-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-nitrophenyl)-1-propanol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 4-aminobenzaldehyde with propanol in the presence of a reducing agent such as sodium borohydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of catalyst and reaction parameters is crucial for the scalability and cost-effectiveness of the production process .

化学反応の分析

Types of Reactions: 1-(4-Aminophenyl)-1-propanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(4-nitrophenyl)-1-propanol using oxidizing agents such as potassium permanganate.

Reduction: It can be reduced to form this compound using reducing agents like sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Various alkyl halides in the presence of a base.

Major Products:

Oxidation: 1-(4-nitrophenyl)-1-propanol.

Reduction: this compound.

Substitution: Derivatives with substituted amino groups.

科学的研究の応用

1-(4-Aminophenyl)-1-propanol has numerous applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.

Biology: Employed in the study of enzyme-substrate interactions and as a building block for biologically active molecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and specialty chemicals

作用機序

The mechanism of action of 1-(4-Aminophenyl)-1-propanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .

類似化合物との比較

1-(4-Nitrophenyl)-1-propanol: Similar structure but with a nitro group instead of an amino group.

4-Aminophenol: Lacks the propanol chain but has a similar amino-phenyl structure.

1-Phenyl-1-propanol: Similar structure but without the amino group.

Uniqueness: 1-(4-Aminophenyl)-1-propanol is unique due to the presence of both an amino group and a propanol chain, which imparts distinct chemical and biological properties. The combination of these functional groups allows for diverse reactivity and applications, making it a valuable compound in various fields .

生物活性

1-(4-Aminophenyl)-1-propanol, also known as 4-aminobenzyl alcohol, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound has the molecular formula and features an amino group attached to a phenyl ring, which is further connected to a propanol moiety. This structure is significant as it influences the compound's interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

- Enzyme Interaction : The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. For instance, it may inhibit oxidoreductases by binding to their active sites, thereby altering substrate availability.

- Cell Signaling Modulation : It affects cell signaling pathways by interacting with G-protein coupled receptors, leading to changes in gene expression and cellular metabolism. This modulation can result in altered cell proliferation and apoptosis.

- Metabolic Pathways : The compound participates in metabolic pathways involving hydroxylation and conjugation reactions, which are crucial for its biotransformation and excretion.

Antitumor Activity

Research indicates that this compound exhibits potential antitumor activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines by arresting the cell cycle and activating apoptotic pathways. For example, a study demonstrated that the compound significantly inhibited cell growth in HepG2 cells with an IC50 value of approximately 6.92 μM .

Cytotoxicity Studies

Cytotoxicity assessments reveal that the compound's effects are dose-dependent. At low concentrations, it may promote cellular survival and enhance responses to stress; however, at higher doses, it can induce oxidative stress and inflammation, leading to cell death .

Case Studies

Several case studies have investigated the effects of this compound in various biological contexts:

- Study on HepG2 Cells : A study reported that treatment with this compound resulted in a significant reduction in cell viability in HepG2 liver cancer cells. The mechanism involved mitochondrial dysfunction and activation of caspase-3, crucial for apoptosis induction .

- Animal Model Studies : In animal models, varying dosages of the compound were tested for their effects on tumor development. Low doses were associated with reduced tumor incidence compared to controls, while high doses led to increased toxicity and adverse effects .

Table 1: In Vitro Antitumor Activity of this compound

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| HepG2 | 99.98 | 6.92 |

| A549 | 100.07 | 8.99 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

This table summarizes the inhibitory effects of this compound on various cancer cell lines, indicating its potent antitumor properties.

特性

IUPAC Name |

1-(4-aminophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTXVOVKGSXZBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284568 | |

| Record name | 1-(4-Aminophenyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6332-13-4 | |

| Record name | NSC37670 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Aminophenyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。